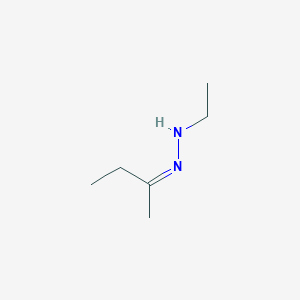
2-Butanone ethyl hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanone ethyl hydrazone, also known as this compound, is a useful research compound. Its molecular formula is C6H14N2 and its molecular weight is 114.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analytical Chemistry
Derivatization Agent:
2-Butanone ethyl hydrazone is primarily used as a derivatizing agent for the detection and quantification of carbonyl compounds. It reacts with aldehydes and ketones to form stable hydrazone derivatives, which can be analyzed using techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) .
Table 1: Comparison of Derivatizing Agents for Carbonyl Detection
| Derivatizing Agent | Type of Reaction | Stability of Derivative | Detection Method |
|---|---|---|---|
| This compound | Nucleophilic addition | High | GC, HPLC |
| 2,4-Dinitrophenylhydrazine | Nucleophilic addition | Moderate | UV-Vis, HPLC |
| Phenylhydrazine | Nucleophilic addition | Low | GC |
Medicinal Chemistry
Cytotoxicity Studies:
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its potential to induce apoptosis in human cancer cells through mechanisms involving oxidative stress .
Case Study: Cytotoxicity Assay
- Objective: Evaluate the cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Methodology: MTT assays were conducted using varying concentrations of the compound.
- Findings: The compound showed a dose-dependent reduction in cell viability with IC50 values around 20 µM for MCF-7 and 25 µM for A549 cells.
Antimicrobial Applications
Antimicrobial Activity:
this compound has been investigated for its antimicrobial properties, showing effectiveness against several bacterial strains. Its mechanism may involve disruption of microbial cell membranes or interference with essential metabolic pathways .
Case Study: Antimicrobial Efficacy
- Objective: Assess antimicrobial properties against Staphylococcus aureus and Escherichia coli.
- Methodology: Disk diffusion method was employed to determine inhibition zones.
- Findings: Significant inhibition zones of 15 mm against S. aureus and 12 mm against E. coli at a concentration of 100 µg/mL were observed.
Industrial Applications
Synthesis of Pharmaceuticals:
The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its reactivity allows it to participate in multiple chemical transformations, making it valuable in drug development processes .
Propriétés
Numéro CAS |
16713-35-2 |
|---|---|
Formule moléculaire |
C6H14N2 |
Poids moléculaire |
114.19 g/mol |
Nom IUPAC |
N-[(Z)-butan-2-ylideneamino]ethanamine |
InChI |
InChI=1S/C6H14N2/c1-4-6(3)8-7-5-2/h7H,4-5H2,1-3H3/b8-6- |
Clé InChI |
PCKXYWXISYJOTB-VURMDHGXSA-N |
SMILES |
CCC(=NNCC)C |
SMILES isomérique |
CC/C(=N\NCC)/C |
SMILES canonique |
CCC(=NNCC)C |
Synonymes |
2-Butanone ethyl hydrazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















